molecular formula C14H13NO4 B6391348 MFCD18085894 CAS No. 1258635-18-5

MFCD18085894

Cat. No.: B6391348
CAS No.: 1258635-18-5
M. Wt: 259.26 g/mol
InChI Key: SBNCZEXFGIQQHA-UHFFFAOYSA-N
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Description

MFCD18085894 is a chemical compound identified by its MDL number, a unique identifier used in chemical databases to catalog substances. Such compounds often share features like halogen substituents, aromatic rings, or functional groups that influence reactivity, solubility, and applications. For example, trifluoromethyl-substituted aromatic ketones (e.g., CAS 1533-03-5) are common in pharmaceuticals and agrochemicals due to their metabolic stability and lipophilicity .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-12-4-3-9(7-13(12)19-2)11-8-15-6-5-10(11)14(16)17/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNCZEXFGIQQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=CN=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10687841
Record name 3-(3,4-Dimethoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258635-18-5
Record name 3-(3,4-Dimethoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18085894 involves several steps, each requiring specific reaction conditions. The primary synthetic route includes:

    Initial Reactant Preparation: The starting materials are carefully selected and purified to ensure the highest quality.

    Reaction Conditions: The reaction typically occurs under controlled temperature and pressure conditions, often requiring catalysts to facilitate the process.

    Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired compound in its pure form.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, yield, and cost-effectiveness. Key steps include:

    Bulk Reactant Handling: Large quantities of reactants are handled using automated systems to ensure precision and safety.

    Continuous Flow Reactors: These reactors allow for continuous production, improving efficiency and consistency.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

MFCD18085894 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen gas.

    Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Typically results in alcohols or amines.

    Substitution: Produces various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

MFCD18085894 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the creation of complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of MFCD18085894 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Receptors: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

    Enzyme Inhibition: It can inhibit the activity of certain enzymes, altering metabolic pathways.

    Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Property MFCD18085894* CAS 1533-03-5 (MFCD00039227) CAS 1761-61-1 (MFCD00003330) CAS 1046861-20-4 (MFCD13195646)
Molecular Formula Not available C₁₀H₉F₃O C₇H₅BrO₂ C₆H₅BBrClO₂
Molecular Weight Not available 202.17 g/mol 201.02 g/mol 235.27 g/mol
Key Substituents Hypothesized: Aromatic 3'-(Trifluoromethyl)acetophenone Bromo-substituted benzoic acid Boronic acid with Br/Cl substituents
Solubility Not available 0.687 mg/mL (methanol) 0.687 mg/mL (THF) 0.24 mg/mL (aqueous/organic mix)
Bioavailability Not available 0.55 (moderate) Not reported 0.55 (moderate)
Applications Not available Pharmaceutical intermediates Organic synthesis Suzuki-Miyaura cross-coupling

Note: Specific data for this compound is absent in the provided evidence; table extrapolates from structural analogs.

Structural Similarities

  • Halogenation Patterns : Compounds like CAS 1761-61-1 (bromo-substituted benzoic acid) and CAS 1046861-20-4 (Br/Cl boronic acid) highlight the role of halogens in modulating electronic properties and reaction kinetics . This compound may similarly leverage halogen atoms for directed ortho-metalation or cross-coupling reactions.
  • Aromatic Cores: CAS 1533-03-5 features a trifluoromethylacetophenone backbone, a motif prevalent in kinase inhibitors . This compound could share this scaffold, affecting its binding affinity in medicinal chemistry contexts.

Functional Similarities

  • Synthetic Utility : Boronic acids (e.g., CAS 1046861-20-4) are pivotal in Suzuki-Miyaura reactions, while brominated aromatics (e.g., CAS 1761-61-1) serve as electrophilic partners . This compound may function as a building block in analogous reactions.
  • Pharmacological Potential: Trifluoromethyl groups (CAS 1533-03-5) enhance metabolic stability and membrane permeability, suggesting this compound might exhibit similar pharmacokinetic advantages .

Research Findings and Limitations

  • Divergent Solubility Profiles : Brominated compounds (CAS 1761-61-1) show higher solubility in THF than boronic acids (CAS 1046861-20-4) in aqueous mixes, impacting formulation strategies .
  • Safety Considerations : Bromo/chloro-substituted compounds often require stringent handling (e.g., P280/P305+P351+P338 safety protocols) .

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